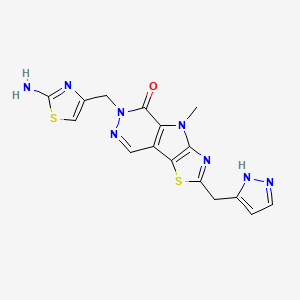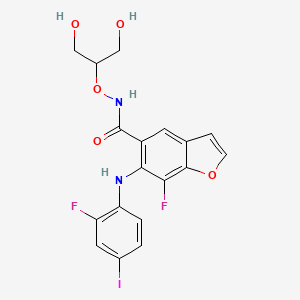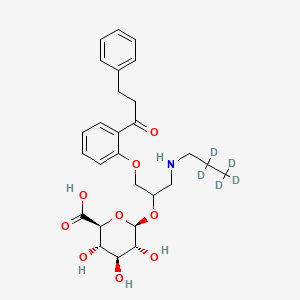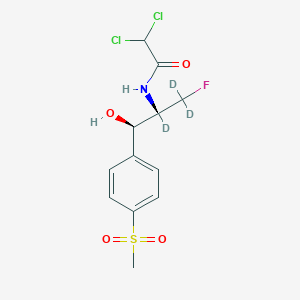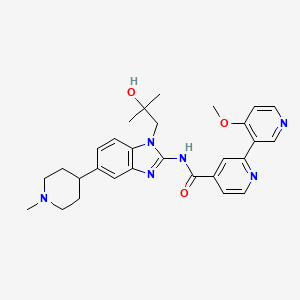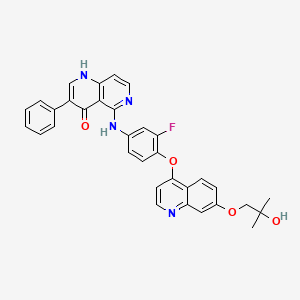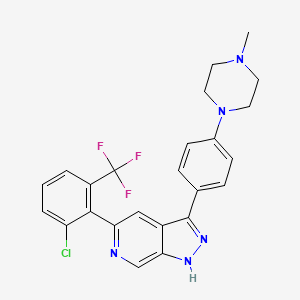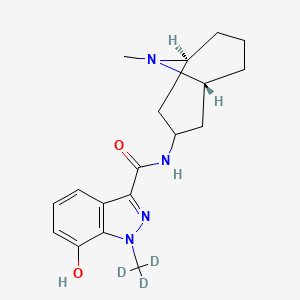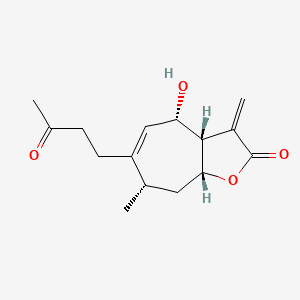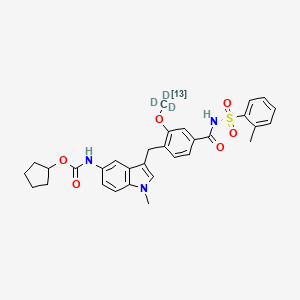
Zafirlukast-13C,d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zafirlukast-13C,d3 is a compound that is labeled with carbon-13 and deuterium. It is a derivative of Zafirlukast, which is a potent orally active leukotriene D4 receptor antagonist. Zafirlukast is known for its anti-asthmatic, anti-inflammatory, and anti-bacterial effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Zafirlukast-13C,d3 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the Zafirlukast molecule. This labeling is typically achieved through synthetic organic chemistry techniques, where the isotopes are introduced at specific positions in the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the purity and consistency of the labeled compound. The production is carried out under controlled conditions to maintain the integrity of the isotopic labels .
Analyse Chemischer Reaktionen
Types of Reactions
Zafirlukast-13C,d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in the formation of ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Zafirlukast-13C,d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving the pharmacokinetics and metabolism of Zafirlukast.
Biology: Employed in research on leukotriene receptors and their role in inflammatory processes.
Medicine: Investigated for its potential therapeutic effects in treating asthma and other inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic agents
Wirkmechanismus
Zafirlukast-13C,d3 exerts its effects by blocking the action of cysteinyl leukotrienes on the CysLT1 receptors. This reduces the constriction of the airways, build-up of mucus in the lungs, and inflammation of the breathing passages. The molecular targets involved include the CysLT1 receptors, and the pathways affected are those related to leukotriene signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Montelukast: Another leukotriene receptor antagonist used for the treatment of asthma.
Pranlukast: Similar to Zafirlukast, used for treating asthma and allergic rhinitis.
Uniqueness
Zafirlukast-13C,d3 is unique due to its isotopic labeling, which allows for detailed studies of its pharmacokinetics and metabolism. This labeling provides valuable insights that are not possible with the unlabeled compound .
Eigenschaften
Molekularformel |
C31H33N3O6S |
|---|---|
Molekulargewicht |
579.7 g/mol |
IUPAC-Name |
cyclopentyl N-[1-methyl-3-[[4-[(2-methylphenyl)sulfonylcarbamoyl]-2-(trideuterio(113C)methoxy)phenyl]methyl]indol-5-yl]carbamate |
InChI |
InChI=1S/C31H33N3O6S/c1-20-8-4-7-11-29(20)41(37,38)33-30(35)22-13-12-21(28(17-22)39-3)16-23-19-34(2)27-15-14-24(18-26(23)27)32-31(36)40-25-9-5-6-10-25/h4,7-8,11-15,17-19,25H,5-6,9-10,16H2,1-3H3,(H,32,36)(H,33,35)/i3+1D3 |
InChI-Schlüssel |
YEEZWCHGZNKEEK-LBDFIVMYSA-N |
Isomerische SMILES |
[2H][13C]([2H])([2H])OC1=C(C=CC(=C1)C(=O)NS(=O)(=O)C2=CC=CC=C2C)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C |
Kanonische SMILES |
CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


